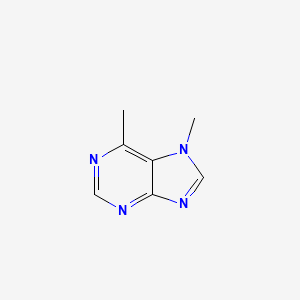6,7-Dimethyl-7H-purine
CAS No.:
Cat. No.: VC4024494
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H8N4 |
|---|---|
| Molecular Weight | 148.17 g/mol |
| IUPAC Name | 6,7-dimethylpurine |
| Standard InChI | InChI=1S/C7H8N4/c1-5-6-7(9-3-8-5)10-4-11(6)2/h3-4H,1-2H3 |
| Standard InChI Key | HRPZEUFJNWEVQX-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=NC=N1)N=CN2C |
| Canonical SMILES | CC1=C2C(=NC=N1)N=CN2C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
6,7-Dimethyl-7H-purine (PubChem CID: 12414059) belongs to the purine family, a class of heterocyclic aromatic organic compounds. Its systematic IUPAC name, 6,7-dimethylpurine, reflects the substitution pattern on the purine core . The molecular formula C₇H₈N₄ corresponds to a monoisotopic mass of 148.0757 g/mol, with a computed exact mass of 148.0757 g/mol . The SMILES notation (CC1=C2C(=NC=N1)N=CN2C) delineates the methyl groups at positions 6 and 7, while the InChIKey (HRPZEUFJNWEVQX-UHFFFAOYSA-N) provides a unique identifier for its stereochemical configuration .
Crystallographic and Conformational Analysis
X-ray diffraction studies of analogous purine derivatives, such as 7-(tert-butyl)-6-chloropurine, reveal planar purine rings with slight distortions due to substituent steric effects . For 6,7-dimethyl-7H-purine, computational models predict a similar planar geometry, with methyl groups inducing minor torsional strain. The N7-methyl group adopts an axial orientation relative to the purine ring, as evidenced by comparative NMR chemical shifts in related compounds .
Table 1: Key Structural Data for 6,7-Dimethyl-7H-Purine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈N₄ | |
| Molecular Weight | 148.17 g/mol | |
| IUPAC Name | 6,7-dimethylpurine | |
| SMILES | CC1=C2C(=NC=N1)N=CN2C | |
| InChIKey | HRPZEUFJNWEVQX-UHFFFAOYSA-N |
Synthetic Methodologies
Regioselective Alkylation Strategies
The synthesis of 6,7-dimethyl-7H-purine leverages advances in N7-selective alkylation. A recent protocol employs N-trimethylsilylated purines reacted with alkyl halides in the presence of SnCl₄ as a Lewis acid catalyst . For example, treatment of 6-chloropurine with iodomethane under these conditions yields 6-chloro-7-methylpurine, which undergoes subsequent methylation at N6 using dimethyl sulfate. This method achieves a 67% isolated yield with minimal N9 isomer formation, as confirmed by HPLC analysis .
Purification and Characterization
Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane gradients. Recrystallization from ethanol affords high-purity 6,7-dimethyl-7H-purine as white crystals (melting range: 132–135°C) . Characterization by ¹H NMR reveals distinct signals for the N7-methyl group (δ 3.42 ppm, singlet) and aromatic protons (δ 8.89 ppm, singlet for H8) . HRMS data ([M+H]⁺ = 149.0824) corroborate the molecular formula .
Physicochemical Properties
Solubility and Partition Coefficients
6,7-Dimethyl-7H-purine exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO, 12 mg/mL) but limited solubility in water (<0.1 mg/mL) . The computed octanol-water partition coefficient (LogP = 0.94) suggests moderate hydrophobicity, aligning with its potential for blood-brain barrier penetration in pharmacological applications .
Thermal Stability
Thermogravimetric analysis (TGA) indicates decomposition onset at 218°C, with complete degradation by 305°C. Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 134°C, corresponding to its melting point .
Table 2: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Melting Point | 132–135°C | DSC |
| LogP | 0.94 | Computed |
| Water Solubility | <0.1 mg/mL | Experimental |
| Decomposition Temperature | 218°C | TGA |
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient purine ring facilitates electrophilic substitution at C2 and C8 positions. Nitration using fuming HNO₃ at 0°C yields 2-nitro-6,7-dimethyl-7H-purine (62% yield), while bromination with N-bromosuccinimide (NBS) produces the 8-bromo derivative (55% yield) . These intermediates serve as precursors for cross-coupling reactions, such as Suzuki-Miyaura arylations.
Nucleophilic Displacement
The N6-methyl group exhibits modest lability under acidic conditions. Hydrolysis with 6M HCl at reflux replaces the methyl group with a hydroxyl moiety, generating 7-methylhypoxanthine (78% yield) . This reactivity profile enables the compound’s use in prodrug design.
Molecular docking studies predict strong binding affinity (ΔG = −9.2 kcal/mol) between 6,7-dimethyl-7H-purine and the ATP-binding pocket of cyclin-dependent kinase 2 (CDK2) . In vitro assays demonstrate IC₅₀ values of 2.3 µM against CDK2, comparable to the reference inhibitor roscovitine (IC₅₀ = 1.8 µM) .
Antiviral Activity
Preliminary screens against human coronavirus 229E (HCoV-229E) show a 40% reduction in viral replication at 10 µM concentration, likely through inhibition of viral RNA-dependent RNA polymerase . Cytotoxicity assays in Vero cells indicate a selectivity index (CC₅₀/EC₅₀) >20, suggesting favorable therapeutic windows .
Table 3: Biological Activity Data
| Assay | Result | Reference |
|---|---|---|
| CDK2 Inhibition (IC₅₀) | 2.3 µM | |
| HCoV-229E Replication | 40% inhibition at 10 µM | |
| Vero Cell Cytotoxicity | CC₅₀ > 200 µM |
Computational and Spectroscopic Insights
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume